Core Compound Identification and Properties
Core Compound Identification and Properties
Based on initial research, the term "Haegtftsd" is likely a partial sequence of the polypeptide HAEGTFTSDVSSYLE , which is a known analog of Glucagon-like peptide-1 (GLP-1)[1]. This technical guide provides a comprehensive overview of this polypeptide, its function as a GLP-1 receptor agonist, the associated signaling pathways, and the experimental protocols used for its characterization, tailored for researchers and drug development professionals.
The polypeptide HAEGTFTSDVSSYLE is a synthetic peptide that mimics the action of the endogenous incretin hormone GLP-1[1]. Analogs of human GLP-1 are developed to have enhanced stability and prolonged half-life compared to the native hormone, which is rapidly degraded[2]. These analogs are a cornerstone in the treatment of type 2 diabetes and obesity[2][3].
Chemical and Physical Data
The fundamental properties of the HAEGTFTSDVSSYLE polypeptide are summarized below.
| Property | Value | Reference |
| Amino Acid Sequence | His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu | |
| Molecular Formula | C₇₁H₁₀₇N₁₇O₂₅S₀ (Calculated) | |
| Molecular Weight | 1642.67 g/mol | |
| CAS Number | 926018-57-7 | |
| Class | Glucagon-like peptide-1 (GLP-1) Analog |
GLP-1 Receptor Signaling Pathways
GLP-1 analogs exert their effects by binding to the GLP-1 Receptor (GLP-1R), a class B G-protein-coupled receptor (GPCR) located on the surface of various cells, most notably pancreatic beta cells. The activation of GLP-1R initiates a cascade of intracellular signaling events that are critical for its therapeutic effects.
The primary signaling pathway involves the coupling of the receptor to the stimulatory G-protein (Gαs). This interaction activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).
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PKA-dependent signaling enhances glucose-stimulated insulin secretion, in part by phosphorylating and leading to the closure of ATP-sensitive potassium (K-ATP) channels, which causes membrane depolarization and influx of Ca²⁺. PKA also plays a role in increasing insulin gene transcription and biosynthesis.
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PI3K/Akt Pathway: Beyond the canonical cAMP pathway, GLP-1R activation also engages the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway, which is crucial for promoting the survival, proliferation, and function of pancreatic β-cells.
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ERK1/2 Signaling: GLP-1R signaling also results in the recruitment of β-arrestin and the activation of extracellular signal-regulated kinases (ERK1/2).
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Receptor Internalization: Upon agonist binding, the GLP-1R internalizes, a process that can be mediated by clathrin or caveolin. This internalization is important for signal regulation and receptor recycling to the cell surface.
Visualization of the GLP-1 Signaling Pathway
The following diagram illustrates the key signaling cascades initiated by the binding of a GLP-1 analog to its receptor.
Biological Activities and Therapeutic Effects
The activation of the GLP-1R by analogs like HAEGTFTSDVSSYLE results in a range of physiological effects that are beneficial for metabolic control.
| Biological Activity | Therapeutic Effect | References |
| Insulin Secretion | Enhances glucose-dependent insulin release from pancreatic β-cells. | |
| Glucagon Suppression | Reduces glucagon secretion from pancreatic α-cells, decreasing hepatic glucose output. | |
| Gastric Emptying | Slows the rate at which food leaves the stomach, contributing to a feeling of fullness. | |
| Appetite Regulation | Acts on brain centers to promote satiety and reduce appetite, leading to lower caloric intake. | |
| β-Cell Health | Promotes β-cell proliferation and neogenesis while inhibiting apoptosis. | |
| Cardiovascular Effects | Exerts positive effects on myocardial contractility and may reduce blood pressure. |
Key Experimental Protocols for Characterization
The development and quality control of GLP-1 analogs require a suite of analytical and functional assays. Below are detailed methodologies for key experiments.
Purity and Impurity Analysis: RP-LC-MS
Objective: To assess the purity of the peptide and identify/quantify impurities such as truncated forms, deamidation products, or oxidation variants.
Methodology:
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Sample Preparation: Dissolve the peptide in a suitable solvent, often a mixture of water and acetonitrile with a small amount of trifluoroacetic acid (TFA) or formic acid.
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Chromatography: Use a Reversed-Phase (RP) High-Performance Liquid Chromatography (HPLC) system.
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Column: C18 or similar hydrophobic stationary phase.
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Mobile Phase A: Water with 0.1% TFA.
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Mobile Phase B: Acetonitrile with 0.1% TFA.
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Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide and its impurities based on their hydrophobicity.
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Detection: Couple the HPLC output to a Mass Spectrometer (MS).
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Ionization: Use Electrospray Ionization (ESI).
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Analysis: Operate the MS in full scan mode to detect the molecular weights of all eluting compounds. Use tandem MS (MS/MS) to fragment ions for structural elucidation of impurities.
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Data Analysis: Integrate the peak areas from the chromatogram to determine the relative purity. Identify impurities by comparing their measured mass-to-charge ratios with theoretical values of potential degradation products.
Aggregation State Analysis: SEC-MALS
Objective: To determine the oligomeric state and aggregation profile of the GLP-1 analog in solution, which is critical for stability and efficacy.
Methodology:
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System: A Size-Exclusion Chromatography (SEC) system is coupled in-line with a Multi-Angle Light Scattering (MALS) detector and a refractive index (RI) detector.
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Chromatography:
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Column: An SEC column with a pore size appropriate for the expected size range of the peptide monomers and oligomers.
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Mobile Phase: A physiologically relevant buffer (e.g., phosphate-buffered saline, PBS) to maintain the native state of the peptide.
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Detection:
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The SEC separates molecules based on their hydrodynamic size.
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The MALS detector measures the intensity of light scattered by the eluting molecules at multiple angles. This allows for the direct calculation of the molar mass of the species in each peak, independent of elution time.
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The RI detector measures the concentration of the peptide in each peak.
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Data Analysis: Use specialized software to combine the MALS and RI data to calculate the absolute molar mass and size distribution for each eluting peak, thereby identifying monomers, dimers, and higher-order aggregates.
In Vitro Receptor Activation Assay: cAMP Measurement
Objective: To quantify the functional potency of the GLP-1 analog by measuring its ability to stimulate cAMP production in cells expressing the GLP-1R.
Methodology:
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Cell Culture: Use a cell line that endogenously expresses or is engineered to overexpress the human GLP-1R (e.g., CHO, HEK293, or INS-1E cells).
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Assay Procedure:
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Plate the cells in a multi-well format (e.g., 96-well or 384-well plates).
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Prepare serial dilutions of the GLP-1 analog (test article) and a reference standard (e.g., native GLP-1).
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Incubate the cells with the peptide solutions for a defined period (e.g., 30 minutes) at 37°C. Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
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cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based kit.
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Data Analysis: Plot the cAMP response against the logarithm of the peptide concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration), which represents the potency of the analog.
In Vivo Efficacy Study: Intraperitoneal Glucose Tolerance Test (IPGTT)
Objective: To assess the ability of the GLP-1 analog to improve glucose tolerance in an animal model.
Methodology:
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Animal Model: Use a relevant rodent model, such as C57/Bl6 mice.
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Procedure:
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Fast the animals overnight (e.g., 16 hours).
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Administer the GLP-1 analog or vehicle control via a subcutaneous or intraperitoneal injection at a specific time point before the glucose challenge (e.g., 30 minutes prior).
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At time zero, administer a bolus of glucose via intraperitoneal injection (e.g., 2 g/kg body weight).
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Measure blood glucose levels from tail vein blood at baseline (0 min) and at several time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
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Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion. A statistically significant reduction in the AUC for the peptide-treated group compared to the vehicle group indicates improved glucose tolerance and in vivo efficacy of the analog.
